molecular formula C21H22N3O8P B11419735 Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11419735
M. Wt: 475.4 g/mol
InChI Key: OQJUAXWAECPZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of benzodioxole, nitrophenyl, and oxazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This can lead to the disruption of critical cellular pathways, ultimately resulting in cell death or inhibition of cell proliferation .

Comparison with Similar Compounds

  • 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • Benzodioxole derivatives as COX inhibitors
  • Indole derivatives with various biological activities

Comparison: DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of benzodioxole, nitrophenyl, and oxazole moieties, which confer distinct biological activities.

Properties

Molecular Formula

C21H22N3O8P

Molecular Weight

475.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-diethoxyphosphoryl-2-(3-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C21H22N3O8P/c1-3-30-33(27,31-4-2)21-20(22-12-14-8-9-17-18(10-14)29-13-28-17)32-19(23-21)15-6-5-7-16(11-15)24(25)26/h5-11,22H,3-4,12-13H2,1-2H3

InChI Key

OQJUAXWAECPZPF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC4=C(C=C3)OCO4)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.